N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a bis-thiadiazole derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a 5-methyl-1,3,4-thiadiazole substituent. Its structure comprises two 1,3,4-thiadiazole rings linked via a sulfide bridge, with one ring bearing the benzo[d][1,3]dioxole carboxamide group and the other substituted with a 5-methylthiadiazolylamino ketone.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4S3/c1-7-18-19-13(27-7)16-11(22)5-26-15-21-20-14(28-15)17-12(23)8-2-3-9-10(4-8)25-6-24-9/h2-4H,5-6H2,1H3,(H,16,19,22)(H,17,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCGWBCRWBJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,3,4-thiadiazol-2-yl moiety, have been reported to exhibit a broad range of biological activities .
Mode of Action
For instance, some act as bidentate ligands, coordinating through the nitrogen atom .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
It is known that the tautomeric behavior of compounds with similar structures occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature .
Biological Activity
The compound N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide represents a complex structure that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activities associated with this compound and its derivatives, focusing on their pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur, which is pivotal for biological activity.
- Benzo[d][1,3]dioxole : A fused aromatic system that enhances the compound's stability and lipophilicity.
- Carboxamide Group : Contributes to the solubility and potential interaction with biological targets.
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their wide range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to the target structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, indicating potent activity compared to standard antibiotics like itraconazole with an MIC of 47.5 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 32.6 |
| Thiadiazole Derivative B | E. coli | 40.0 |
| Standard (Itraconazole) | S. aureus | 47.5 |
Antiviral Activity
Thiadiazoles have also been recognized for their antiviral properties:
- Mechanism of Action : Similar compounds have been observed to inhibit DNA synthesis in viruses, which is a crucial mechanism for antiviral activity .
Anti-inflammatory and Analgesic Properties
Several studies have highlighted the anti-inflammatory effects of thiadiazole derivatives:
- Cytokine Inhibition : Some derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated various substituted thiadiazoles against multiple bacterial strains. The results indicated that compounds with specific substitutions at the thiadiazole ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Synthesis and Testing of New Derivatives : Research focused on synthesizing novel 5-amino-1,3,4-thiadiazole derivatives showed promising diuretic activity alongside antimicrobial properties . These findings suggest that structural modifications can lead to compounds with dual therapeutic effects.
- Crystal Structure Analysis : Crystallographic studies of related thiadiazole compounds revealed insights into their molecular geometry and electronic properties, which are critical for understanding their reactivity and biological interactions .
Scientific Research Applications
Anticancer Applications
Research has demonstrated that derivatives of thiadiazole exhibit promising anticancer properties. A study published in Acta Pharmaceutica evaluated several novel 1,3,4-thiadiazole derivatives for their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The study found that compounds with similar structural frameworks to N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibited significant cytotoxic effects.
Case Study: Structure Activity Relationship
The anticancer activity was assessed using IC50 values against various cell lines. For instance, one derivative showed an IC50 value of 10 µM against MCF-7 cells, indicating potent activity. The selectivity towards cancer cells was further confirmed by testing against non-cancerous NIH3T3 cell lines .
Antimicrobial Properties
The thiadiazole moiety is also recognized for its antimicrobial properties. A review highlighted the effectiveness of 1,3,4-thiadiazole derivatives in inhibiting bacterial growth and their potential as antimicrobial agents . The compound's structure allows it to interact with bacterial enzymes or cell membranes effectively.
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| N-(5-methyl...) | P. aeruginosa | 20 µg/mL |
Neuropharmacological Potential
Recent studies have explored the neuropharmacological applications of thiadiazole derivatives. Some compounds have shown efficacy in models of epilepsy and neurodegenerative diseases . The mechanism often involves modulation of neurotransmitter systems and ion channels.
Case Study: Antiepileptic Activity
In a systematic evaluation of various thiadiazole derivatives for antiepileptic activity, certain compounds demonstrated significant protective effects in seizure models. For example, a derivative exhibited over 80% protection in the PTZ (pentylenetetrazol) model at a dosage of 100 mg/kg .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
- Core Thiadiazole Backbone: The compound shares the 1,3,4-thiadiazole core with derivatives like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () and 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides (). However, its dual thiadiazole system distinguishes it from monosubstituted analogs .
- Substituent Diversity: Unlike compounds such as N-(5-nitrothiazol-2-yl)thiazole-2-carboxamide (), which feature nitro or heteroaryl groups, this compound incorporates a methyl-substituted thiadiazole and a benzodioxole carboxamide.
Physicochemical Properties
- Solubility : The benzodioxole group may improve solubility in organic solvents compared to purely aromatic derivatives.
Data Tables
Table 2: Key Functional Group Contributions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
